molecular formula C20H28Si B14261098 [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane CAS No. 188636-69-3

[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane

Cat. No.: B14261098
CAS No.: 188636-69-3
M. Wt: 296.5 g/mol
InChI Key: KLELGAJAWLFGOC-UHFFFAOYSA-N
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Description

[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane is a chemical compound known for its unique structure and properties It is characterized by the presence of ethynyl groups attached to a phenyl ring, which is further connected to a tri(propan-2-yl)silane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane typically involves the coupling of ethynyl groups with a phenyl ring followed by the introduction of the tri(propan-2-yl)silane group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which facilitates the formation of carbon-carbon bonds between the ethynyl and phenyl groups. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethynyl groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce alkenes or alkanes.

Scientific Research Applications

[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which [(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane exerts its effects involves the interaction of its ethynyl groups with various molecular targets. These interactions can lead to the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex molecules. The tri(propan-2-yl)silane group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • [(3-Ethynylphenyl)ethynyl]tri(propan-2-yl)silane
  • [(3-Methylphenyl)ethynyl]tri(propan-2-yl)silane
  • [(3-Ethynyl-5-methylphenyl)ethynyl]tri(methyl)silane

Uniqueness

[(3-Ethynyl-5-methylphenyl)ethynyl]tri(propan-2-yl)silane is unique due to the presence of both ethynyl and tri(propan-2-yl)silane groups, which provide a combination of reactivity and steric hindrance. This makes it a valuable compound in the synthesis of complex molecules and advanced materials.

Properties

CAS No.

188636-69-3

Molecular Formula

C20H28Si

Molecular Weight

296.5 g/mol

IUPAC Name

2-(3-ethynyl-5-methylphenyl)ethynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C20H28Si/c1-9-19-12-18(8)13-20(14-19)10-11-21(15(2)3,16(4)5)17(6)7/h1,12-17H,2-8H3

InChI Key

KLELGAJAWLFGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C

Origin of Product

United States

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